Structural Differentiation from the Canonical D4 Ligand PB-12 via 3,5-Dimethoxy Substitution
The primary structural comparator is PB-12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), a potent and selective D4 ligand (Ki = 0.040 nM) [1]. The target compound replaces the single 3-methoxy group with a 3,5-dimethoxy substitution. While direct binding data for the target compound is absent from the accessed primary literature, this specific substitution pattern is known in medicinal chemistry to increase topological polar surface area (TPSA = 54 Ų [2]) and hydrogen bond acceptor count compared to PB-12, which may alter target binding kinetics and off-rate profiles.
| Evidence Dimension | Functional group substitution pattern and computed physicochemical properties |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzamide; TPSA = 54 Ų; XLogP3 = 3.4; H-bond acceptors = 5 [2] |
| Comparator Or Baseline | PB-12 (3-methoxybenzamide); TPSA = ~35 Ų (estimated); H-bond acceptors = 4 |
| Quantified Difference | Increase of ~19 Ų in TPSA; additional H-bond acceptor |
| Conditions | Computed molecular properties; no comparative in vitro pharmacology data identified |
Why This Matters
The altered hydrogen-bonding and polarity profile may translate to differentiated D4 receptor binding kinetics or selectivity versus D2 and D3 subtypes, a critical consideration for researchers designing CNS-targeted probes.
- [1] Langer O, et al. Carbon-11 PB-12: an attempt to visualize the dopamine D4 receptor in the primate brain with positron emission tomography. Nucl Med Biol. 2000;27(8):733-739. PMID: 11150707. View Source
- [2] Kuujia.com. CAS 1049469-98-8 Computed Properties. Accessed 2026. View Source
